molecular formula C7H14ClN B13425102 cis-2-Azabicyclo[4.2.0]octane hcl

cis-2-Azabicyclo[4.2.0]octane hcl

Cat. No.: B13425102
M. Wt: 147.64 g/mol
InChI Key: VFBUZIVHKLMKOM-UOERWJHTSA-N
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Description

cis-2-Azabicyclo[4.2.0]octane HCl is a bicyclic amine hydrochloride salt characterized by a fused bicyclo[4.2.0]octane skeleton with a nitrogen atom at position 2 in the cis configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(1R,6S)-2-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1

InChI Key

VFBUZIVHKLMKOM-UOERWJHTSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]2NC1.Cl

Canonical SMILES

C1CC2CCC2NC1.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of cis-2-Azabicyclo[4.2.0]octane Hydrochloride

General Synthetic Strategy

The synthesis of cis-2-Azabicyclo[4.2.0]octane hydrochloride typically involves:

  • Construction of the bicyclic framework via ring closure reactions.
  • Functional group transformations to introduce nitrogen and control stereochemistry.
  • Conversion to the hydrochloride salt for isolation and purification.

Key approaches include intramolecular cyclizations, photochemical cycloadditions, and stereoselective functionalization of bicyclic intermediates.

Synthetic Routes and Reaction Conditions

Cyclization via Ring Closure of Tosyl-Substituted Precursors

A notable method involves the preparation of tosyl-substituted precursors that undergo ring closure to form the cis-fused azabicyclo[4.2.0]octane skeleton. The less stable conformer of the precursor favors cis-fusion due to the axial orientation of tosyl groups facilitating intramolecular nucleophilic attack and ring closure.

Procedure Highlights:

  • The precursor is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.
  • Borane-tetrahydrofuran complex is added dropwise, followed by stirring at 0 °C and room temperature.
  • Hydrogen peroxide and sodium hydroxide are added to oxidize the intermediate.
  • The product is extracted, washed, dried, and purified by column chromatography.

This approach yields the cis-2-azabicyclo[4.2.0]octane derivative with good stereocontrol and yields around 67% for the diol intermediate, which can be further converted to the hydrochloride salt.

Hydrolysis and Salt Formation

The bicyclic amine intermediate is subjected to hydrolysis under acidic conditions to afford the hydrochloride salt:

  • The bicyclic amine is dissolved in ethanol containing aqueous hydrochloric acid.
  • The mixture is stirred at room temperature for approximately 24 hours until complete conversion.
  • Solvent removal under reduced pressure yields an oil, which is then purified.
  • This step quantitatively converts the amine to the hydrochloride salt, stabilizing the compound for further use.

Photochemical and Cycloaddition Approaches

Although more commonly applied to smaller azabicyclic systems, photochemical [2+2] cycloadditions and thermal cyclizations have been reported to generate azabicyclic frameworks that can be elaborated into bicyclo[4.2.0]octane derivatives.

  • Irradiation of vinylogous imides under UV light can yield azabicyclohexane photoproducts, which serve as models for larger systems.
  • Functionalization of the olefinic bond in bicyclic intermediates via hydrogenation, halogenation, or hydroboration allows for stereoselective modifications leading toward the desired bicyclic amine structures.

While these methods are less direct for cis-2-Azabicyclo[4.2.0]octane, they provide mechanistic insights and alternative synthetic handles.

Reduction and Functional Group Manipulation

Reduction of bicyclic ketone intermediates and subsequent functional group transformations are crucial steps:

  • Sodium borohydride or borane reagents reduce ketones to alcohols or amines.
  • Hydrolysis under basic or acidic conditions removes protecting groups and converts intermediates to the target amine.
  • Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

These steps are typically carried out under mild conditions to preserve the bicyclic framework and stereochemistry.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Source
Ring closure of tosyl precursor BH3-THF, 0 °C to RT; H2O2, NaOH 67 Stereoselective formation of diol intermediate
Hydrolysis to amine hydrochloride 12N HCl in ethanol, RT, 24 h Quantitative Conversion to hydrochloride salt
Purification Column chromatography (hexane/ethyl acetate) 86 (allyl ketone precursor) Efficient purification step
Photochemical [2+2] cycloaddition UV irradiation of vinylogous imides Minor (%) Provides azabicyclohexane analogs

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom within its structure.

    Substitution Reactions: Substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers of cis-2-Azabicyclo[4.2.0]octane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of cis-2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, often through the nitrogen atom within its structure. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares cis-2-Azabicyclo[4.2.0]octane HCl with key analogs:

Compound Name Bicyclo/Spira System Heteroatoms Functional Groups Key Applications/Properties Reference
This compound Bicyclo[4.2.0]octane N (position 2) Amine, HCl salt Scaffold for drug design N/A
5-Thia-1-azabicyclo[4.2.0]octane Bicyclo[4.2.0]octane N, S β-lactam (cephalosporin core) Antibiotics (e.g., cefaclor)
4-Thia-1-azabicyclo[3.2.0]heptane Bicyclo[3.2.0]heptane N, S Carboxylic acid, β-lactam Antibiotic intermediates
7-Oxa-4-azaspiro[2.5]octane HCl Spiro[2.5]octane N, O Amine, HCl salt Drug discovery intermediates
Key Observations:

Spiro systems (e.g., 7-Oxa-4-azaspiro[2.5]octane HCl) introduce conformational rigidity but lack the fused bicyclic strain of azabicyclo compounds .

Heteroatom Influence :

  • Sulfur-containing analogs (e.g., 5-Thia-1-azabicyclo[4.2.0]octane) are critical to β-lactam antibiotics, whereas nitrogen-focused systems like this compound may prioritize amine-related interactions .

Functional Group Utility :

  • The HCl salt in cis-2-Azabicyclo[4.2.0]octane enhances solubility, a property shared with spiro compounds like 7-Oxa-4-azaspiro[2.5]octane HCl .

Research Findings and Data Gaps

  • Crystallinity and Stability : Analogous compounds like 4-thia-1-azabicyclo[3.2.0]heptane derivatives meet pharmacopeial standards for crystallinity and impurity levels (e.g., dimethylaniline <223>), suggesting this compound may require similar quality controls .

Biological Activity

Cis-2-Azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Structural Characteristics

Cis-2-Azabicyclo[4.2.0]octane hydrochloride features a nitrogen atom within its bicyclic framework, which significantly influences its biological properties. The molecular formula and specific stereochemistry contribute to its interaction profiles with various biological targets.

Receptor Interactions

The compound exhibits notable binding affinities at several receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of azabicyclo compounds, including cis-2-Azabicyclo[4.2.0]octane, can act as agonists or antagonists at these receptors, which are implicated in numerous neurological conditions such as Alzheimer's disease and Parkinson's disease.

Receptor Binding Affinity Biological Relevance
hα4β2 nAChRHighTarget for analgesics and cognitive enhancers
hα3β4 nAChRModerateAssociated with gastrointestinal side effects
PSEN1-APH1B ComplexLow nanomolar potencyPotential target for Alzheimer's disease treatment

Pharmacological Effects

Studies have shown that cis-2-Azabicyclo[4.2.0]octane hydrochloride can modulate neurotransmitter release and influence synaptic plasticity, making it a candidate for further investigation in the context of cognitive enhancement and neuroprotection.

Case Studies

  • Cognitive Enhancement : A study investigated the effects of cis-2-Azabicyclo[4.2.0]octane derivatives on memory retention in animal models. The results indicated significant improvements in cognitive function when administered at specific dosages, suggesting potential applications in treating memory-related disorders.
  • Pain Management : Another research focused on the analgesic properties of azabicyclo compounds, revealing that certain derivatives exhibited nanomolar potency at the hα4β2 receptor subtype while demonstrating reduced activity on the hα3β4 subtype, potentially minimizing side effects associated with gastrointestinal disturbances.

Synthesis and Applications

The synthesis of cis-2-Azabicyclo[4.2.0]octane hydrochloride typically involves multi-step reactions that optimize yield and purity. Its applications extend beyond pharmacology; it is also explored for its role in developing novel drug formulations aimed at neurological disorders.

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